N~2~-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C35H45N3O6S This compound is characterized by its unique structure, which includes cyclohexyl, dimethoxyphenyl, and sulfonyl groups
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetone . This intermediate can then undergo further reactions, including sulfonylation and amide formation, to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial production process also emphasizes the importance of cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N~2~-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its biological activity.
3,4-Dimethoxyphenylacetone: An intermediate used in the synthesis of various organic compounds.
Uniqueness
N~2~-cyclohexyl-N-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O7S/c1-30-18-10-12-20(22(14-18)32-3)25-24(27)16-26(17-8-6-5-7-9-17)34(28,29)19-11-13-21(31-2)23(15-19)33-4/h10-15,17H,5-9,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXNSLQWQUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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